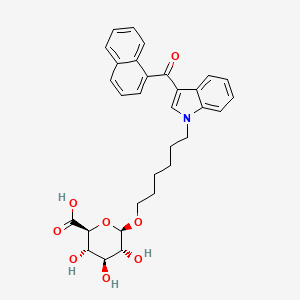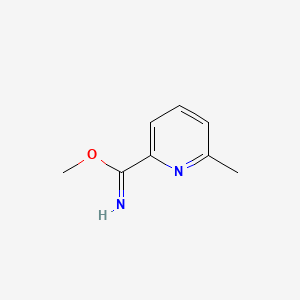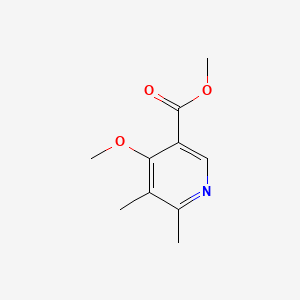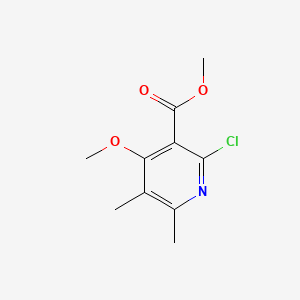
JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide
Vue d'ensemble
Description
JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide is a synthetic cannabinoid receptor agonist that has recently gained attention in the scientific community due to its potential applications in research and development. This article will provide an overview of JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Forensic Chemistry & Toxicology
JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide: is a major urinary metabolite of JWH 019, which is a synthetic cannabinoid . In forensic toxicology, this compound is crucial for the confirmation of JWH 019 exposure. Its detection and quantification in biological samples like urine can be pivotal in legal cases involving drug abuse, poisoning, or in the determination of cause of death in post-mortem analyses.
Cannabinoid Receptor Research
The parent compound of JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide , JWH 019, exhibits high affinity for both CB1 and CB2 cannabinoid receptors . Research applications in this field involve studying the interaction of this metabolite with cannabinoid receptors to understand its pharmacological profile and potential therapeutic effects.
Analytical Reference Standards
As an analytical reference standard, JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide is used in mass spectrometry and chromatography to calibrate instruments, validate analytical methods, and ensure the accuracy of substance identification in various samples .
Drug Metabolism Studies
This compound is employed in drug metabolism studies to understand the metabolic pathways of synthetic cannabinoids. It helps in identifying the enzymes involved in the metabolism and the subsequent pharmacokinetics of JWH 019 and related substances .
Pharmacological Research
In pharmacological research, JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide can be used to study the effects of metabolites on the body, especially in relation to the parent compound’s activity. This includes investigating its physiological and toxicological properties, which have not been extensively tested .
Mécanisme D'action
Target of Action
JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide, also known as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid, is a cannabimimetic indole . It shows a high affinity for both the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.
Mode of Action
The compound interacts with its targets, the CB1 and CB2 receptors, by mimicking the action of endogenous cannabinoids . This interaction leads to a change in the conformation of the receptors, triggering a series of intracellular events.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those associated with the endocannabinoid system. The activation of CB1 and CB2 receptors can influence various signaling pathways, including the adenylate cyclase-cAMP pathway, the MAP kinase pathway, and the PI3K/Akt pathway . The downstream effects of these pathways can vary widely, affecting processes such as neurotransmission, immune response, and cell survival.
Pharmacokinetics
JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide is an expected major urinary metabolite of JWH 019 . This suggests that the compound is metabolized in the body, likely in the liver, and excreted in the urine.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological context. Given its interaction with the CB1 and CB2 receptors, it can be expected to have effects similar to those of other cannabinoids. These may include analgesic effects, changes in mood and appetite, and potential immunomodulatory effects . .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO8/c33-25(22-14-9-11-19-10-3-4-12-20(19)22)23-18-32(24-15-6-5-13-21(23)24)16-7-1-2-8-17-39-31-28(36)26(34)27(35)29(40-31)30(37)38/h3-6,9-15,18,26-29,31,34-36H,1-2,7-8,16-17H2,(H,37,38)/t26-,27-,28+,29-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPUOPYMUOPGIN-SQQOACJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCOC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017727 | |
| Record name | JWH 019 N-(6-hydroxyhexyl) β-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide | |
CAS RN |
1630023-00-5 | |
| Record name | JWH 019 N-(6-hydroxyhexyl) β-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B590214.png)
![1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B590215.png)







